1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a sulfonamide group. This compound also contains a thiazole ring attached to the pyrazole ring via a phenylmethyl linkage. The presence of these functional groups and heterocycles makes this compound of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and methyl groups. The sulfonamide group is then introduced, and finally, the thiazole ring is attached via a phenylmethyl linkage. The reaction conditions often involve the use of specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.
Coupling Reactions: The phenylmethyl linkage allows for coupling reactions with other aromatic or heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole Derivatives: Compounds with the pyrazole ring, which are widely studied for their pharmacological activities.
Sulfonamides: A class of compounds known for their antibacterial properties.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H14F2N4O2S2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H14F2N4O2S2/c1-10-13(8-21(20-10)15(16)17)25(22,23)18-7-12-9-24-14(19-12)11-5-3-2-4-6-11/h2-6,8-9,15,18H,7H2,1H3 |
InChI Key |
AGVHQGPFFNYFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
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